5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one
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Overview
Description
5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a fusion of triazole and thiadiazine rings, makes it a valuable scaffold in drug design and development.
Biochemical Analysis
Biochemical Properties
The compound 5-(3,4-Dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one has been reported to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . It interacts with a variety of enzymes, proteins, and other biomolecules, and these interactions are believed to be facilitated by its ability to form hydrogen bonds .
Cellular Effects
They have been reported to induce apoptosis in cancer cells, potentially through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Molecular Mechanism
It is believed to exert its effects at the molecular level through specific interactions with target receptors, possibly involving hydrogen bond formation
Preparation Methods
The synthesis of 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with phenylhydrazine, followed by cyclization with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Cyclization reactions can be performed to form various fused ring systems, enhancing the compound’s pharmacological properties.
Scientific Research Applications
5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one has numerous scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for developing new antibiotics and antiviral drugs.
Medicine: Its anticancer, anti-inflammatory, and analgesic properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity, making it a potent pharmacophore .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Compared to these compounds, 5-(3,4-dichlorophenyl)-2-phenyl-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one exhibits unique pharmacological properties due to the presence of the 3,4-dichlorophenyl and phenyl groups, which enhance its bioactivity and specificity towards certain molecular targets .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-12-7-6-11(8-13(12)19)14-9-15(23)22-17(24-14)20-16(21-22)10-4-2-1-3-5-10/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBHHQOAXIPBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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